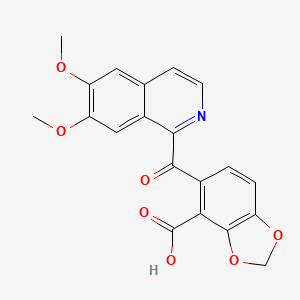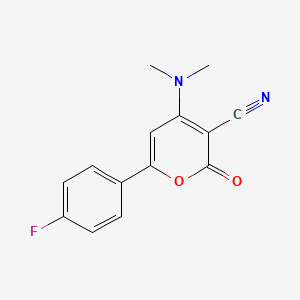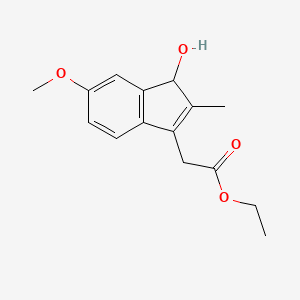
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine is a complex organosilicon compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine typically involves the reaction of a silicon-containing precursor with phenylethynyl groups under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for substitution reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine can be used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, organosilicon compounds are studied for their potential use in drug delivery systems and as bioactive molecules. The specific applications of this compound in biology would depend on its interaction with biological targets.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Organosilicon compounds have shown promise in various medical applications, including as anticancer agents and in imaging techniques.
Industry
In industry, this compound can be used in the development of advanced materials, such as coatings, adhesives, and sealants. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Methyl-1,1-bis(phenylethynyl)-N,N-di(propan-2-yl)silanamine include other organosilicon compounds with phenylethynyl groups, such as:
- 1-Methyl-1,1-bis(phenylethynyl)silane
- N,N-Di(propan-2-yl)silanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
189632-57-3 |
|---|---|
Fórmula molecular |
C23H27NSi |
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
N-[methyl-bis(2-phenylethynyl)silyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C23H27NSi/c1-20(2)24(21(3)4)25(5,18-16-22-12-8-6-9-13-22)19-17-23-14-10-7-11-15-23/h6-15,20-21H,1-5H3 |
Clave InChI |
CGIBILNMNNZWDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
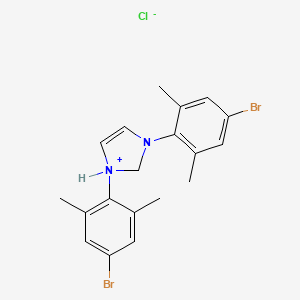
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)


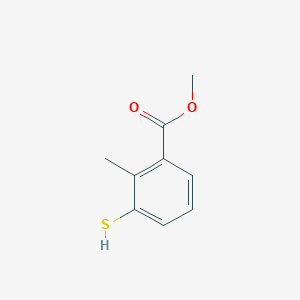
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
